A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride (CAS 351003-38-8)
A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride (CAS 351003-38-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(difluoromethoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
3-(Difluoromethoxy)benzenesulfonyl chloride is a colorless to pale yellow oil.[1] It is sensitive to moisture and should be stored accordingly.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 351003-38-8 | [1] |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| Boiling Point | 233-234 °C (lit.) | [1] |
| Density | 1.509 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.5100 (lit.) | [1] |
| Flash Point | 208 °F | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
Synthesis and Purification
The synthesis of 3-(difluoromethoxy)benzenesulfonyl chloride can be achieved through several established methods for the preparation of arylsulfonyl chlorides. Two primary routes are outlined below.
Experimental Protocol: Chlorosulfonation of (Difluoromethoxy)benzene
This method involves the direct reaction of (difluoromethoxy)benzene with chlorosulfonic acid. The difluoromethoxy group is an ortho-, para- director; however, steric hindrance may favor the formation of the meta-substituted product to some extent, or a different starting material may be used to ensure the desired regioselectivity. A general procedure for chlorosulfonation is as follows:
Materials:
-
(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically a 2-5 molar excess) to 0-5 °C in an ice bath.
-
Slowly add (difluoromethoxy)benzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(difluoromethoxy)benzenesulfonyl chloride.
-
Purification can be achieved by vacuum distillation.
Workflow for Chlorosulfonation
Caption: General workflow for the synthesis of 3-(difluoromethoxy)benzenesulfonyl chloride via chlorosulfonation.
Experimental Protocol: From 3-(Difluoromethoxy)aniline
This alternative route involves the diazotization of 3-(difluoromethoxy)aniline followed by a Sandmeyer-type reaction.
Materials:
-
3-(Difluoromethoxy)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-(difluoromethoxy)aniline in a mixture of hydrochloric acid and acetic acid and cool to -5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Spectroscopic Data
While specific, publicly available spectra for 3-(difluoromethoxy)benzenesulfonyl chloride are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm. The proton of the difluoromethoxy group would likely appear as a triplet around 6.6-7.0 ppm with coupling to the fluorine atoms. |
| ¹³C NMR | Aromatic carbons would be observed between 120-150 ppm. The carbon of the difluoromethoxy group would appear as a triplet with a characteristic C-F coupling constant. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 242, along with characteristic isotope peaks for chlorine (M+2). Fragmentation would likely involve the loss of Cl, SO₂, and the difluoromethoxy group. |
Reactivity and Applications
3-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-(difluoromethoxy)benzenesulfonyl moiety. The sulfonyl chloride group is a good leaving group and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.
Application in Drug Discovery: IRE1 Modulators
A significant application of this compound is in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of the inositol-requiring enzyme 1 (IRE1) activity.[1] IRE1 is a key sensor protein in the unfolded protein response (UPR), a cellular stress response pathway.
IRE1 Signaling Pathway
Caption: Simplified diagram of the IRE1 signaling pathway in the unfolded protein response.
The modulation of the IRE1 pathway is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. The synthesis of these modulators often involves the reaction of 3-(difluoromethoxy)benzenesulfonyl chloride with an appropriate amine-containing heterocyclic core.
Application in Agrochemicals
The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for agrochemicals.[3] 3-(Difluoromethoxy)benzenesulfonyl chloride serves as a valuable intermediate in the synthesis of novel herbicides and fungicides. The resulting sulfonamide or sulfonate ester derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles in plants.
Safety and Handling
3-(Difluoromethoxy)benzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and can release toxic gases upon contact with water.[5] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.[6]
Conclusion
3-(Difluoromethoxy)benzenesulfonyl chloride is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride group and a property-enhancing difluoromethoxy moiety makes it an important intermediate for the development of new pharmaceuticals, particularly IRE1 modulators, and advanced agrochemicals. Researchers and scientists in drug discovery and development will find this compound to be a key tool in the design and synthesis of novel bioactive molecules.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. echemi.com [echemi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
